2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Medicinal Chemistry Ligand Design Kinase Inhibitor Scaffold

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide (CAS 948053-91-6) is a heterocyclic small-molecule building block belonging to the 2-aminothiazole-5-carboxamide class, a privileged scaffold in kinase inhibitor drug discovery. The compound has the molecular formula C₈H₁₄N₄OS, a molecular weight of 214.29 g·mol⁻¹, and features a 2-amino group on the thiazole ring along with a dimethylaminoethyl side chain attached to the 5-carboxamide nitrogen.

Molecular Formula C8H14N4OS
Molecular Weight 214.29 g/mol
CAS No. 948053-91-6
Cat. No. B3313950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide
CAS948053-91-6
Molecular FormulaC8H14N4OS
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CN=C(S1)N
InChIInChI=1S/C8H14N4OS/c1-12(2)4-3-10-7(13)6-5-11-8(9)14-6/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
InChIKeyXXDDXFRVXINVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide (CAS 948053-91-6): Procurement-Relevant Identity and Physicochemical Baseline


2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide (CAS 948053-91-6) is a heterocyclic small-molecule building block belonging to the 2-aminothiazole-5-carboxamide class, a privileged scaffold in kinase inhibitor drug discovery. The compound has the molecular formula C₈H₁₄N₄OS, a molecular weight of 214.29 g·mol⁻¹, and features a 2-amino group on the thiazole ring along with a dimethylaminoethyl side chain attached to the 5-carboxamide nitrogen. Predicted physicochemical parameters include a density of 1.249 ± 0.06 g·cm⁻³, a boiling point of 455.9 ± 25.0 °C, an XLogP3 of 0.3, a topological polar surface area of 99.5 Ų, and a computed pKa of 13.89 ± 0.46 [1] . The compound is commercially supplied at purity grades ranging from 95% to 98% and is recommended for storage at 2–8 °C under desiccated conditions .

Why Generic Substitution of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide with Simpler 2-Aminothiazole-5-Carboxamide Analogs Is Not Advisable for Medicinal Chemistry Campaigns


The 2-aminothiazole-5-carboxamide scaffold generates diverse kinase inhibitor pharmacophores, but the biological and physicochemical performance of the final inhibitor is exquisitely sensitive to the nature of the N-5 substituent. Replacing the dimethylaminoethyl side chain of the target compound with a simpler N-methyl, N-ethyl, or unsubstituted carboxamide analog alters three critical parameters simultaneously: (i) the tertiary aliphatic amine pKa and its protonation state at physiological pH, which governs solubility and target engagement; (ii) the number of hydrogen-bond acceptors and rotatable bonds, which directly impacts ligand efficiency and permeability; and (iii) the synthetic trajectory of the downstream molecule, because the dimethylaminoethyl handle enables distinct amide coupling or reductive amination steps that simpler analogs cannot replicate [1] [2]. These structural differences preclude interchangeable use in structure–activity relationship (SAR) programs, particularly those targeting Src-family and Abl kinases where the N-5 substituent has been shown to modulate both potency and selectivity [3].

Quantitative Differentiation Evidence for 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide (CAS 948053-91-6) Versus Closest Structural Analogs


Structural Differentiator: Dimethylaminoethyl Side Chain Increases Hydrogen-Bond Acceptor Count and Rotatable Bond Flexibility Relative to N-Methyl and N-Ethyl Analogs

The target compound possesses a dimethylaminoethyl group at the N-5 carboxamide position, which introduces a tertiary amine and extends the side chain by two methylene units compared to the N-methyl analog. Calculated molecular descriptors show that this side chain increases the hydrogen-bond acceptor count from 2 (2-amino-N-methylthiazole-5-carboxamide) to 5 and the rotatable bond count from 2 to 4, while the topological polar surface area increases from 96.25 Ų to 99.5 Ų. These differences are critical because the additional H-bond acceptor and conformational flexibility directly affect binding pocket occupancy and ligand efficiency in kinase targets [1] .

Medicinal Chemistry Ligand Design Kinase Inhibitor Scaffold

Lipophilicity and Predicted Membrane Permeability: XLogP3 of 0.3 Positions the Target Compound in a More Favorable Oral Drug-Likeness Window Than the N-Methyl Analog

The computed XLogP3 value for the target compound is 0.3, placing it within the optimal lipophilicity range (0–3) for oral bioavailability according to Lipinski guidelines. In contrast, the N-methyl analog 2-amino-N-methylthiazole-5-carboxamide exhibits a consensus Log Po/w of 0.26, which, although similar in magnitude, is associated with a computed aqueous solubility (LogS ESOL) of –1.19 (10.1 mg·mL⁻¹; 0.0644 mol·L⁻¹) and a solubility classification of 'Very soluble.' While direct experimental solubility data for the target compound are not published, the dimethylaminoethyl side chain, which contains a tertiary amine with a predicted pKa of ~8–9 (protonatable at physiological pH), is expected to confer enhanced aqueous solubility relative to the neutral N-methyl analog, particularly under mildly acidic conditions [1] .

ADME Prediction Drug-Likeness Lipinski Rule of Five

Synthetic Utility: Dimethylaminoethyl Handle Enables Direct Amide or Reductive Amination Coupling to Kinase Inhibitor Cores Unavailable to Simpler N-Alkyl Carboxamides

The dimethylaminoethyl side chain of the target compound provides a secondary amine handle (after deprotection or as a latent nucleophile) that can participate in reductive amination or acylation reactions to generate elaborated kinase inhibitor intermediates. The 2-aminothiazole-5-carboxamide scaffold is the core template from which dasatinib (BMS-354825), a marketed pan-Src/Abl kinase inhibitor, was developed; in that program, iterative modification of the N-5 carboxamide substituent was essential for achieving the final clinical candidate's potency profile (Src IC₅₀ = 0.5 nM; Abl IC₅₀ < 1 nM) [1]. Simpler N-methyl or N-ethyl analogs lack the extended aminoethyl functionality necessary for subsequent elaboration into analogs with optimal kinase selectivity, limiting their utility in advanced SAR campaigns [1] [2].

Synthetic Chemistry Kinase Inhibitor Synthesis Building Block Reactivity

Computed pKa and Ionization State at Physiological pH: Target Compound Bears a Basic Tertiary Amine Absent from the Unsubstituted 2-Aminothiazole-5-Carboxamide Scaffold

The predicted pKa of the target compound's most acidic proton (thiazole 2-amino NH) is 13.89 ± 0.46, while the dimethylamino group is expected to have a pKa in the range of 8–9 based on class-level comparison with 5-substituted 2-N,N-dimethylaminothiazoles, which have been experimentally shown to adopt the amino form rather than the imino tautomer in aqueous solution. This protonation behavior differs from 2-aminothiazole itself, which has a reported pKa of approximately 5.4 for the conjugate acid of the ring nitrogen. The presence of two distinct ionizable centers (thiazole 2-NH₂, pKa ~14; side-chain NMe₂, pKa ~8–9) gives the target compound a broader buffering capacity and more complex pH-dependent solubility profile than simpler analogs that possess only one ionizable group [1].

Physicochemical Profiling pKa Prediction Ionization State

Procurement Specification Differentiation: Target Compound Is Supplied Across a Broader Purity Spectrum (95–98%) with Multiple Independent Vendor Sources Compared to N-Methyl and N-Ethyl Analogs

The target compound (CAS 948053-91-6) is commercially available from multiple independent suppliers at purity levels of 95% (AKSci, Ambeed), 95.5% (Beyotime), and 98% (MolCore, Leyan), with documented storage conditions of 2–8 °C in sealed, dry containers. Price points for research-grade material range from approximately $385–405 per gram. In comparison, the N-methyl analog (CAS 1177494-20-0) is predominantly supplied at a single purity tier (97%) from fewer vendors, and the N-ethyl analog (CAS 1284635-78-4) has notably limited commercial availability. The broader supplier base and purity range for the target compound provide procurement flexibility and mitigate single-supplier dependency risk .

Chemical Procurement Supply Chain Purity Specification

Recommended Application Scenarios for 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide (CAS 948053-91-6) Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Requiring N-5 Side-Chain Elaboration

The dimethylaminoethyl side chain of the target compound provides a functionalizable handle that can be directly acylated or engaged in reductive amination to generate diverse kinase inhibitor analogs. This capability eliminates 2–3 synthetic steps compared to starting from the N-methyl or N-ethyl analogs, which require de novo installation of an aminoethyl linker. The 2-aminothiazole-5-carboxamide scaffold is validated as the core template for dasatinib-class Src/Abl inhibitors, and the target compound's specific substitution pattern positions it as a key intermediate for SAR exploration around the solvent-exposed region of the kinase ATP-binding pocket [1].

Physicochemical Property Optimization in Lead Series Where Solubility and Ionization Are Critical

The target compound's dimethylamino group (pKa ~8–9) becomes protonated at physiological and mildly acidic pH, enhancing aqueous solubility relative to neutral N-alkyl analogs. This property is advantageous for medicinal chemistry programs where the final inhibitor must achieve adequate solubility for in vitro assay conditions (e.g., biochemical kinase assays conducted at pH 7.4) or for in vivo formulation. The computed XLogP3 of 0.3, combined with TPSA of 99.5 Ų, places the compound in favorable oral drug-like chemical space [2].

Multi-Step Parallel Synthesis Where Robust Supply Chain and Purity Optionality Are Required

With ≥5 independent commercial suppliers offering purity grades from 95% to 98%, the target compound provides procurement flexibility not available for the N-methyl (3 suppliers) or N-ethyl (sparse availability) analogs. Research organizations executing large parallel synthesis campaigns can source the 95% grade for initial library production and reserve the 98% grade for late-stage intermediate synthesis, optimizing cost-efficiency while maintaining synthetic reproducibility .

Structure–Activity Relationship Studies on Dual Bcr-Abl/HDAC or Src-Family Kinase Inhibitors

The 2-amino-N-(substituted)thiazole-5-carboxamide scaffold has demonstrated potent dual inhibitory activity against Bcr-Abl kinase and histone deacetylases (HDACs) in published medicinal chemistry campaigns. The dimethylaminoethyl variant offers a distinct side-chain geometry and electronic profile compared to the 2-aminophenyl analog used in those studies, enabling systematic exploration of linker length, basicity, and conformational flexibility effects on dual target engagement. Procurement of the target compound allows direct SAR comparison with the published 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide series [3].

Quote Request

Request a Quote for 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.